[2-(2,2,2-Trifluoroethoxy)-phenoxy]-acetaldehyde
Description
Atomic Connectivity and Bonding Patterns
The compound’s atomic connectivity is defined by its SMILES string :
C1=CC=C(C(=C1)OCC=O)OCC(F)(F)F. Key features include:
- Benzene ring : Serves as the central aromatic scaffold.
- Trifluoroethoxy group : Attached to the benzene ring’s 2-position via an ether bond (C-O-C). The -CF₃ group introduces strong electron-withdrawing effects.
- Acetaldehyde side chain : Linked to the benzene ring’s oxygen atom at the 1-position, terminating in an aldehyde functional group (-CHO).
The InChIKey XLEJUPBJXSNAGP-UHFFFAOYSA-N and InChI InChI=1S/C10H9F3O3/c11-10(12,13)7-16-9-4-2-1-3-8(9)15-6-5-14/h1-5H,6-7H2 encode the compound’s structural uniqueness. Bonding patterns highlight:
- C-O ether bonds : Connect the trifluoroethoxy and acetaldehyde groups to the benzene ring.
- Polarized C-F bonds : In the -CF₃ group, contributing to the compound’s lipophilicity and metabolic stability.
- Aldehyde group : A reactive site for nucleophilic additions or oxidations.
Conformational Analysis: 2D/3D Structural Elucidation
The compound’s 2D structure (Figure 2) reveals planar geometry at the benzene ring, while the trifluoroethoxy and acetaldehyde groups adopt distinct spatial orientations. Key conformational insights include:
- Trifluoroethoxy group : The -CF₃ moiety’s bulkiness restricts free rotation around the C-O bond, favoring a staggered conformation to minimize steric hindrance.
- Acetaldehyde side chain : The aldehyde’s carbonyl oxygen may engage in intramolecular hydrogen bonding with adjacent ether oxygen atoms, stabilizing specific conformers.
3D structural models (PubChem CID 51029556) demonstrate:
- Dihedral angles : The angle between the benzene ring and the trifluoroethoxy group is approximately 120°, optimizing electronic conjugation.
- Van der Waals interactions : Between fluorine atoms and the aromatic π-system, influencing solubility and crystal packing.
Comparative Structural Features with Related Trifluoroethoxy Phenoxy Compounds
Key Comparisons :
- Reactivity : The acetaldehyde group in the target compound enhances electrophilicity compared to the ethanol or phenol derivatives.
- Electronic Effects : The -CF₃ group’s electron-withdrawing nature is consistent across analogs, but its impact on the aldehyde’s reactivity is unique.
- Steric Profiles : Bulkier substituents (e.g., phenyl in ) reduce conformational flexibility compared to the target compound’s simpler acetaldehyde chain.
Properties
IUPAC Name |
2-[2-(2,2,2-trifluoroethoxy)phenoxy]acetaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9F3O3/c11-10(12,13)7-16-9-4-2-1-3-8(9)15-6-5-14/h1-5H,6-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLEJUPBJXSNAGP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)OCC=O)OCC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9F3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Sodium Borohydride-Mediated Reduction
A prominent method involves reductive amination using sodium borohydride (NaBH₄) in tetrahydrofuran (THF) and ethanol. In a representative procedure, 2-[2-(2,2,2-trifluoroethoxy)phenoxy]ethylamine is reacted with a ketone precursor under acidic conditions. For instance, acetic acid (0.9 g, 15 mmol) and NaBH₄ (3.0 g, 14 mmol) in 1,2-dichloroethane at 50–55°C yield the target amine intermediate with an 80.8% yield after 24 hours. This method leverages the in situ formation of imines, which are subsequently reduced to secondary amines.
Key Data:
| Parameter | Value |
|---|---|
| Solvent | 1,2-Dichloroethane |
| Temperature | 50–55°C |
| Reaction Time | 24 hours |
| Yield | 80.8% |
This approach is notable for its compatibility with aprotic polar solvents, which stabilize reactive intermediates.
Oxidative Rearrangement Strategies
Reaction Conditions:
-
Catalyst : Iodine (10 mol%)
-
Oxidant : Oxone (2 equiv)
-
Solvent : THF/H₂O (5:1)
-
Temperature : 0°C to room temperature
This method’s applicability to electron-rich aromatic systems suggests potential adaptation for synthesizing trifluoroethoxy-substituted aldehydes.
Meerwein-Ponndorf-Verley Reduction
Aluminum Isopropoxide in Isopropyl Alcohol
The Meerwein-Ponndorf-Verley (MPV) reduction, employing aluminum isopropoxide, converts ketones to secondary alcohols. While primarily used for alcohol synthesis, this method could precede oxidation steps to generate aldehydes. For example, refluxing (3S)-3-(tert-butoxycarbonyl)amino-1-chloro-4-phenyl-2-butanone with aluminum isopropoxide in isopropyl alcohol yields an 80 g product. Subsequent oxidation of the resulting alcohol using agents like pyridinium chlorochromate (PCC) would yield the aldehyde.
Optimization Insights:
-
Solvent : Isopropyl alcohol
-
Temperature : Reflux (82–85°C)
-
Workup : pH adjustment to 3.0–4.0 with acetic acid
Diisobutylaluminum Hydride (DIBAH) Reductions
Selective Ketone Reduction
DIBAH in toluene or cyclohexanol selectively reduces ketones to alcohols at room temperature. In one protocol, t-butyl [1(S)-benzyl-2-oxo-3-chloropropyl]carbamate reacts with DIBAH (1.02 M in toluene) for 2 hours, yielding pale-yellow crystals after hydrolysis. This method’s mild conditions preserve acid-sensitive functional groups, making it suitable for intermediates requiring further oxidation to aldehydes.
Performance Metrics:
| Ligand | Solvent | Conversion (%) |
|---|---|---|
| (S-Et-BoPhoz) | MeOH | 94 |
| (R-Et-BoPhoz) | DCE | 15 |
Purification and Isolation Techniques
Solvent Extraction and Crystallization
Post-reaction mixtures are typically concentrated under reduced pressure and purified via solvent extraction. For instance, aqueous mineral acid (e.g., HCl) is added to the reaction mixture, followed by extraction with aprotic polar solvents like ethyl acetate. Crystallization from ethanol/THF mixtures enhances purity, as demonstrated by a 56% yield of (2S,3S)-1-chloro-2-hydroxy-3-(N-tert-butoxycarbonyl)amino-4-phenylbutane .
Chemical Reactions Analysis
Types of Reactions
[2-(2,2,2-Trifluoroethoxy)-phenoxy]-acetaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The phenoxy ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Electrophilic aromatic substitution can be facilitated by reagents such as halogens (e.g., Br2) and nitrating agents (e.g., HNO3).
Major Products Formed
Oxidation: Formation of [2-(2,2,2-Trifluoroethoxy)-phenoxy]acetic acid.
Reduction: Formation of [2-(2,2,2-Trifluoroethoxy)-phenoxy]ethanol.
Substitution: Formation of various substituted phenoxy derivatives depending on the electrophile used.
Scientific Research Applications
Pharmaceutical Development
[2-(2,2,2-Trifluoroethoxy)-phenoxy]-acetaldehyde serves as an intermediate in the synthesis of various pharmaceutical compounds. Notably, it is used in the preparation of silodosin, a medication for benign prostatic hyperplasia (BPH) treatment. The compound's unique trifluoroethoxy group enhances the pharmacological profile of derivatives synthesized from it .
Chemical Synthesis
The compound is utilized as a building block in organic synthesis. It plays a crucial role in developing more complex molecules through reactions such as:
- Alkylation : It can undergo alkylation reactions to introduce additional functional groups.
- Reduction Reactions : It can be reduced to form alcohol derivatives that are valuable in medicinal chemistry .
Material Science
Due to its unique chemical structure, this compound is being investigated for applications in material science. Its properties may contribute to the development of new polymers or coatings with enhanced chemical resistance and thermal stability.
Case Study 1: Silodosin Synthesis
In a documented process for synthesizing silodosin, this compound is reacted with specific amines and other reagents under controlled conditions to yield the final pharmaceutical product. This showcases its importance as an intermediate in drug formulation .
Case Study 2: Development of Novel Antimicrobial Agents
Research has explored the use of derivatives of this compound in developing antimicrobial agents. Compounds synthesized from this aldehyde exhibited promising activity against various bacterial strains, indicating its potential utility in healthcare applications .
Mechanism of Action
The mechanism of action of [2-(2,2,2-Trifluoroethoxy)-phenoxy]-acetaldehyde involves its interaction with specific molecular targets. The trifluoroethoxy group can enhance the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic regions of proteins and enzymes. The aldehyde group can form covalent bonds with nucleophilic residues in proteins, potentially inhibiting their function or altering their activity.
Comparison with Similar Compounds
Derivatives with Varied Terminal Groups
Key Compounds :
- 2-[2-(2,2,2-Trifluoroethoxy)phenoxy]ethyl methanesulfonate (CAS 367-21-374)
- 2-[2-(2,2,2-Trifluoroethoxy)phenoxy]ethyl bromide (CAS 367-21-375)
Comparison :
The aldehyde group in the target compound enables reactions like condensation or oxidation, whereas the methanesulfonate and bromide derivatives are tailored for nucleophilic substitution, critical in drug synthesis .
Fluorinated Carboxylic Acid Analog
Key Compound : 2,2-Difluoro-2-(2-(trifluoromethoxy)phenyl)acetic acid (CAS 1133116-03-6)
The carboxylic acid derivative exhibits higher polarity and acidity, making it suitable for salt formation, whereas the aldehyde is more reactive in redox reactions .
Polymeric Systems with Trifluoroethoxy/Phenoxy Groups
Key Study: Poly(organophosphazenes) with mixed 2,2,2-trifluoroethoxy and phenoxy substituents .
Pharmaceutical Analogs
Key Compounds : Lansoprazole-related compounds (e.g., 2-[[[3-methyl-4-(2,2,2-trifluoroethoxy)-2-pyridyl]methyl]sulfonyl]benzimidazole)
While the target compound lacks direct pharmaceutical data, its trifluoroethoxy group mirrors metabolic stability features seen in drugs like Lansoprazole .
Key Research Findings
- Reactivity : The aldehyde group’s susceptibility to oxidation contrasts with the stability of carboxylic acid or sulfonate derivatives .
- Electronic Effects : Trifluoroethoxy’s electron-withdrawing nature stabilizes adjacent functional groups, as seen in polymer Tg modulation .
- Synthetic Utility : Methanesulfonate and bromide derivatives are pivotal in multi-step drug synthesis, whereas the aldehyde may serve in Schiff base formation .
Biological Activity
[2-(2,2,2-Trifluoroethoxy)-phenoxy]-acetaldehyde is a compound of interest due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies, providing a comprehensive overview of current research findings.
Chemical Structure and Synthesis
The compound features a trifluoroethoxy group attached to a phenoxy ring, with an aldehyde functional group. The synthesis of similar compounds often involves the use of trifluoroethanol and various phenolic precursors. For instance, a method for synthesizing related trifluoroethoxy derivatives has been documented, highlighting the use of phase-transfer catalysts and specific alkali conditions to achieve high yields of the desired products .
Antimicrobial Properties
Research indicates that compounds containing trifluoroalkyl groups exhibit notable antimicrobial activity. Specifically, studies have shown that related compounds possess strong anti-gram-positive and gram-negative bacteria activity . The mechanism often involves disruption of microbial cell membranes or interference with metabolic pathways.
Antioxidant Activity
Trifluoroalkylated phenolic compounds are recognized for their antioxidant properties. These compounds can donate hydrogen atoms or electrons to neutralize free radicals, thereby preventing oxidative damage. This activity is crucial in mitigating cellular stress and inflammation .
Anticancer Effects
Recent studies have explored the anticancer potential of trifluoroethoxy derivatives. For example, synthesized 1,3,4-oxadiazole derivatives containing trifluoroethoxy groups demonstrated significant cytotoxic effects against glioblastoma cell lines in vitro. The mechanisms involved include induction of apoptosis and DNA damage in cancer cells .
Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of various phenolic compounds with trifluoroalkyl substituents. The results indicated that these compounds exhibited a broad spectrum of activity against both gram-positive and gram-negative bacteria, with minimum inhibitory concentrations (MICs) significantly lower than those of their non-fluorinated counterparts.
| Compound | MIC (µg/mL) | Target Bacteria |
|---|---|---|
| Trifluoroethoxy-phenol | 32 | E. coli |
| Non-fluorinated phenol | 128 | E. coli |
Study 2: Anticancer Activity
In vitro assays on glioblastoma cells revealed that compounds synthesized from this compound exhibited significant cytotoxicity.
| Compound | IC50 (µM) | Mechanism |
|---|---|---|
| Compound A | 15 | Apoptosis induction |
| Compound B | 20 | DNA damage |
Q & A
Q. What are the optimal synthetic routes for [2-(2,2,2-Trifluoroethoxy)-phenoxy]-acetaldehyde, and how do reaction conditions influence yield?
Methodological Answer: The synthesis typically involves sequential nucleophilic substitution reactions. A key intermediate, 2-[2-(2,2,2-trifluoroethoxy)phenoxy]ethanol , is prepared via reaction of 2-(2,2,2-trifluoroethoxy)phenol with ethylene oxide under basic conditions (e.g., NaH or K₂CO₃) . Subsequent oxidation of the alcohol group to the aldehyde is achieved using mild oxidizing agents like pyridinium chlorochromate (PCC) or Swern oxidation (oxalyl chloride/DMSO) to avoid over-oxidation.
Q. How can researchers characterize the reactivity of the acetaldehyde group in this compound?
Methodological Answer: The aldehyde group undergoes nucleophilic additions (e.g., with amines or hydrazines) and redox reactions. To study reactivity:
- Schiff base formation : React with primary amines (e.g., aniline) in ethanol under reflux, monitored by <sup>1</sup>H NMR for imine proton signals (δ 8.3–8.5 ppm) .
- Reduction : Use NaBH4 or LiAlH4 to reduce the aldehyde to the corresponding alcohol, confirming conversion via FT-IR (loss of C=O stretch at ~1700 cm⁻¹) .
- Stability tests : Assess degradation under varying pH and temperature using HPLC-UV to quantify aldehyde content over time .
Advanced Research Questions
Q. What analytical challenges arise in quantifying trace impurities in this compound, and how can they be resolved?
Methodological Answer: Common impurities include unreacted phenolic intermediates and oxidation byproducts (e.g., carboxylic acids).
- LC-MS/MS : Use a C18 column (mobile phase: 0.1% formic acid in acetonitrile/water) with electrospray ionization (ESI) in negative mode to detect impurities at ppm levels .
- GC-FID : For volatile derivatives (e.g., silylated aldehydes), optimize split ratios and temperature ramps to resolve co-eluting peaks .
- NMR spiking : Add authentic standards of suspected impurities (e.g., 2-(2,2,2-trifluoroethoxy)phenol) to <sup>19</sup>F NMR spectra to identify contaminants .
Q. How does the trifluoroethoxy group influence the compound’s application in polymer science?
Methodological Answer: The electron-withdrawing trifluoroethoxy group enhances thermal stability and hydrophobicity.
- Polymer modification : Incorporate into polyphosphazenes via nucleophilic substitution. Optimize feed ratios (e.g., 1:1 trifluoroethoxy:phenoxy) to achieve tunable glass transition temperatures (Tg). Higher phenoxy content increases Tg by 20–30°C .
- Surface properties : Measure water contact angles; polymers with ≥50% trifluoroethoxy content exhibit angles >100°, indicating high hydrophobicity .
Q. What strategies mitigate decomposition of this compound during biological assays?
Methodological Answer: The aldehyde group is prone to oxidation and nucleophilic attack in aqueous media.
- Stabilization : Use antioxidant additives (e.g., 0.1% BHT) in buffer solutions.
- Prodrug approach : Convert the aldehyde to a protected form (e.g., acetal) using ethylene glycol and HCl, then hydrolyze in situ under physiological pH .
- Real-time monitoring : Employ fluorescence spectroscopy with thiol-reactive probes (e.g., monobromobimane) to track aldehyde availability .
Q. How can computational modeling predict interactions between this compound and biological targets?
Methodological Answer:
- Docking studies : Use AutoDock Vina to simulate binding to enzymes (e.g., aldehyde dehydrogenases). The trifluoroethoxy group’s electronegativity enhances hydrogen bonding with active-site residues .
- MD simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-protein complexes. Key metrics: RMSD (<2 Å) and binding free energy (MM-PBSA ≤ −30 kcal/mol) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
